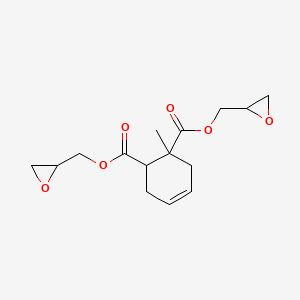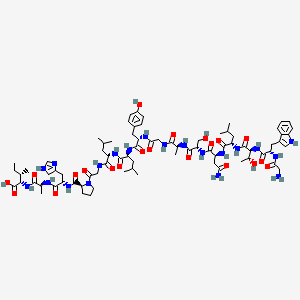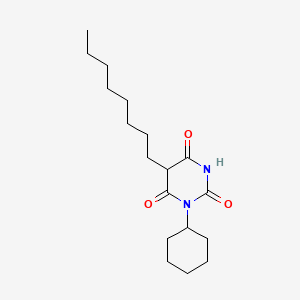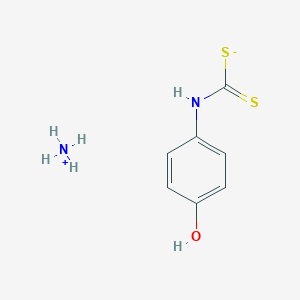
Zirconium octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium octanoate is an organometallic compound consisting of a central zirconium atom surrounded by eight octanoate ligands. The octanoate ligand is derived from octanoic acid, a carboxylate group. This compound is known for its stability and solubility in organic solvents, making it a valuable catalyst in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Zirconium octanoate can be synthesized through a saponification reaction followed by a synthetic reaction. The process involves mixing octanoic acid with sodium hydroxide to achieve a pH of 7-8, followed by heating to 70-80°C for saponification. Zirconium oxychloride is then added, and the mixture is heated to 90-95°C and stirred for 40 minutes. The product is washed, separated, and subjected to reduced pressure distillation at 180-200°C .
Industrial Production Methods
The industrial production of this compound follows similar steps but on a larger scale. The process is designed to be environmentally friendly, with high yield and low cost, making it suitable for mass production .
Chemical Reactions Analysis
Types of Reactions
Zirconium octanoate undergoes various chemical reactions, including:
Polymerization Reactions: Acts as a catalyst in the polymerization of monomers, facilitating the formation of polymers with controlled molecular weights and structures.
Olefin Metathesis: Plays a key role in breaking and forming carbon-carbon double bonds, essential in the synthesis of pharmaceuticals and plastics.
Hydroamination: Promotes the addition of an amino group to an unsaturated carbon-carbon bond, crucial in synthesizing nitrogen-containing organic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include monomers for polymerization, olefins for metathesis, and unsaturated compounds for hydroamination. The reactions typically occur under controlled temperatures and pressures to ensure optimal catalytic activity .
Major Products Formed
The major products formed from these reactions include advanced materials, pharmaceuticals, and various nitrogen-containing organic compounds .
Scientific Research Applications
Zirconium octanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis reactions, including polymerization and olefin metathesis.
Biology: Plays a role in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Utilized in the development of drug delivery systems and other medical applications.
Industry: Employed in the formulation of adhesives, coatings, and surface modifications.
Mechanism of Action
Zirconium octanoate exerts its effects through its catalytic properties. The central zirconium atom forms strong coordination bonds with the octanoate ligands, providing stability and enhancing its catalytic activity. The compound facilitates various chemical reactions by lowering the activation energy and promoting the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
Zirconium 2-ethylhexanoate: Similar in structure and function, used in the deposition of thin films and as a catalyst in various reactions.
Zirconium acetylacetonate: Another zirconium-based compound with catalytic properties, used in organic synthesis and industrial applications.
Uniqueness
Zirconium octanoate stands out due to its stability, solubility in organic solvents, and versatility as a catalyst. Its ability to endure harsh chemical environments and high temperatures makes it a valuable tool in various chemical processes .
Properties
CAS No. |
5206-47-3 |
|---|---|
Molecular Formula |
C32H60O8Zr |
Molecular Weight |
664.0 g/mol |
IUPAC Name |
octanoate;zirconium(4+) |
InChI |
InChI=1S/4C8H16O2.Zr/c4*1-2-3-4-5-6-7-8(9)10;/h4*2-7H2,1H3,(H,9,10);/q;;;;+4/p-4 |
InChI Key |
BPYXFMVJXTUYRV-UHFFFAOYSA-J |
Canonical SMILES |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Zr+4] |
Related CAS |
124-07-2 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[bis(15N)(azanyl)(113C)methylidene]-2-(2,6-dichlorophenyl)acetamide;hydrochloride](/img/structure/B13828534.png)
![2-[2-Ethyl-6-(oxan-2-yloxy)hexoxy]carbonylbenzoic acid](/img/structure/B13828536.png)

![N-[(E)-1H-indol-3-ylmethylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B13828553.png)
![Acetamide,N-[[3-(cyanoamino)phenyl]methyl]-](/img/structure/B13828559.png)
![(1S,2R,3S,4R)-3-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methylcarbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13828560.png)
![4,5-dihydroxy-3-methoxy-4-(4-methoxyphenyl)-6-[(E)-2-(2,5,5-trimethyloxan-2-yl)ethenyl]-1,3-dihydroquinolin-2-one](/img/structure/B13828568.png)





